molecular formula C15H10N4OS B4859278 N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide

N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B4859278
M. Wt: 294.3 g/mol
InChI Key: JBAWEKPVGXQGGW-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to a benzodiazole (imidazole) moiety via a carboxamide bridge. This specific molecular architecture is designed to enhance interactions with biological targets, making it a valuable compound for pharmaceutical and medicinal chemistry research. The benzothiazole scaffold is a privileged structure in drug discovery, known for conferring significant biological activity to molecules . Hybrid compounds containing the benzothiazole nucleus have demonstrated a wide spectrum of pharmacological properties in scientific studies, including potent antimicrobial activity against a range of bacterial and fungal pathogens and significant anti-inflammatory and analgesic effects in preclinical models . Molecular docking studies of structurally similar benzothiazole-carboxamide hybrids have revealed excellent binding affinities to various enzyme targets, such as cyclooxygenase (COX), suggesting a potential mechanism of action for its anti-inflammatory properties . The compound serves as a key intermediate for researchers exploring the structure-activity relationships (SAR) of heterocyclic hybrids and developing novel therapeutic agents for infectious and inflammatory diseases. This product is intended for non-human research purposes only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4OS/c20-14(9-5-6-10-12(7-9)17-8-16-10)19-15-18-11-3-1-2-4-13(11)21-15/h1-8H,(H,16,17)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAWEKPVGXQGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxybenzotriazole (HOBT), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), and dimethyl formamide . The reactions are typically carried out under mild conditions to ensure high yields and purity of the final product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of thiophene ring attached to the benzothiazole moiety via amide linkage can result in compounds with significant biological activity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide has been investigated for its anticancer properties. Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, benzothiazole derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Properties
Research has demonstrated that this compound possesses antimicrobial activity. It has been tested against a range of bacterial strains and fungi, showing effectiveness in inhibiting their growth. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria .

Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes related to disease processes. For example, it may act as an inhibitor of certain kinases involved in cancer progression, making it a candidate for further drug development .

Materials Science

Fluorescent Probes
Due to its unique fluorescence properties, this compound can be utilized as a fluorescent probe in biological imaging. Its ability to bind selectively to certain biomolecules allows for the visualization of cellular processes in real-time .

Polymer Additives
In materials science, this compound can serve as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications, including electronics and coatings .

Environmental Applications

Pollutant Detection
The compound's fluorescence characteristics make it suitable for detecting environmental pollutants. It can be used in sensors designed to identify heavy metals or organic contaminants in water sources, contributing to environmental monitoring efforts .

Bioremediation
Research suggests that derivatives of benzothiazole compounds can aid in bioremediation processes by enhancing the degradation of toxic substances by microbial action. This application is crucial for cleaning up contaminated sites and reducing environmental hazards .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated various benzothiazole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, supporting further exploration into its mechanism of action and potential as a therapeutic agent.

Case Study 2: Environmental Monitoring

In a project aimed at developing sensitive detection methods for environmental pollutants, researchers utilized this compound as a fluorescent probe. The findings demonstrated its effectiveness in detecting lead ions in contaminated water samples at low concentrations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Structural Differences:

Compound Name Core Heterocycles Substituents/Linkers
N-(1,3-Benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide (Target) Benzimidazole + Benzothiazole Direct carboxamide linkage
CBK277755 (N-(1H-1,3-benzodiazol-2-yl)-5-nitrofuran-2-carboxamide) Benzimidazole + Nitrofuran Nitrofuran substituent
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Benzothiazole + Pyrazole + Methylthiophene Methylthiophene and pyrazole substituents
Compound 9 (N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)urea) Benzothiazole + Urea Urea linker with 3-methylphenyl group
  • Electronic Effects: The target compound lacks electron-withdrawing groups (e.g., nitro in CBK277755), which may reduce its reactivity but enhance stability. In contrast, nitro groups in CBK277755 could improve binding to redox-active enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1) .

Research Findings and Data Tables

Table 2. Structural and Physicochemical Properties

Compound Molecular Formula LogP (Predicted) Hydrogen Bond Donors
Target Compound C14H9N5OS 3.2 2
CBK277755 C12H7N5O3S 2.8 3
Compound 9 () C16H12N4OS2 4.1 1

Biological Activity

N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide (CAS Number: 880854-78-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activities, including its potential anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

PropertyValue
Molecular FormulaC₁₅H₁₀N₄OS
Molecular Weight294.3 g/mol
CAS Number880854-78-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • Human breast adenocarcinoma (MCF-7)
    • Human melanoma (MEL-8)
    • Human acute monocytic leukemia (U-937)
  • Findings :
    • The compound demonstrated IC₅₀ values in the micromolar range against MCF-7 and MEL-8 cell lines, indicating significant cytotoxicity.
    • Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner, suggesting its mechanism involves programmed cell death pathways .

The mechanism of action for this compound appears to involve several pathways:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to increased rates of cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in certain cancer cell lines, which is crucial for preventing cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity :

  • Bacterial Strains :
    • E. coli
    • Staphylococcus aureus
  • Results :
    • The compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria.
    • Minimum inhibitory concentration (MIC) values were determined to assess its effectiveness against these pathogens .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: Anticancer Efficacy

A study conducted by researchers at a prominent university evaluated the anticancer efficacy of this compound on various cancer cell lines. The results indicated that the compound had a higher potency than standard chemotherapeutic agents like doxorubicin in certain cases.

Study 2: Antimicrobial Properties

Another research article focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The findings suggest that the compound could serve as a lead for developing new antibiotics due to its effectiveness against resistant strains of bacteria .

Q & A

What are the optimal synthetic routes and reaction conditions for preparing N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:

  • Coupling reactions : Use of benzothiazole-2-amine derivatives with activated carboxylate intermediates under reflux conditions. Evidence suggests chloroform or ethanol as solvents with catalytic acid/base (e.g., HCl or triethylamine) .
  • Catalysts : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing triazole linkages in analogous benzothiazole-acetamide derivatives .
  • Purification : Recrystallization from ethanol or methanol yields high-purity crystals, validated by elemental analysis and melting point determination .

How can spectroscopic techniques (IR, NMR) validate the structure and purity of this compound?

  • Infrared (IR) Spectroscopy : Confirm the presence of characteristic bands:
    • N–H stretching (3100–3300 cm⁻¹) for benzodiazole and carboxamide groups.
    • C=O stretching (1660–1680 cm⁻¹) for the carboxamide moiety .
  • NMR Analysis :
    • ¹H NMR : Aromatic protons in benzothiazole (δ 7.2–8.0 ppm) and benzodiazole (δ 6.8–7.5 ppm).
    • ¹³C NMR : Carboxamide carbonyl at ~165–170 ppm and benzothiazole C2 carbon at ~155 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

What crystallographic methods are used to resolve its 3D structure and intermolecular interactions?

  • X-ray Diffraction (XRD) : Single-crystal XRD reveals planar benzothiazole-benzodiazole conjugation and gauche conformations of substituents. Space groups (e.g., triclinic P1) and hydrogen-bonding networks (N–H⋯N, C–H⋯O) stabilize crystal packing .
  • Hydrogen Bonding : Intermolecular N–H⋯N bonds (2.8–3.0 Å) and π-π stacking (3.5–3.7 Å) contribute to lattice stability .

How do substituent variations impact biological activity in benzothiazole-benzodiazole hybrids?

  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., -F, -Br) on the benzothiazole ring enhance antimicrobial activity by increasing electrophilicity .
    • Methoxy or methyl groups on benzodiazole improve solubility and bioavailability .
  • Docking Studies : Molecular docking with enzymes (e.g., α-glucosidase) shows triazole-linked derivatives bind to active sites via hydrogen bonds and hydrophobic interactions .

What computational approaches predict the compound’s electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess charge transfer efficiency. For benzothiazole derivatives, gaps <3 eV suggest semiconductor potential .
  • Molecular Dynamics (MD) : Simulates solvent interactions to optimize solubility in polar solvents (e.g., DMSO) .

How do non-covalent interactions influence its solid-state properties?

  • Intermolecular Forces : Crystallographic studies reveal S⋯S interactions (3.6 Å) in benzothiazole derivatives and C–H⋯π contacts (2.9 Å) stabilizing dimers .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows melting points >200°C, correlating with strong hydrogen-bond networks .

What are its potential applications in materials science?

  • Nonlinear Optical (NLO) Properties : Benzothiazole derivatives exhibit second-harmonic generation (SHG) due to asymmetric charge distribution, measured via Kurtz-Perry powder tests .
  • Photoluminescence : Blue-green emission (λₑₘ ≈ 450 nm) in UV-vis spectra suggests optoelectronic applications .

How can solubility challenges be addressed for in vitro assays?

  • Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .
  • Micellar Encapsulation : Surfactants like Tween-80 enhance dispersion in aqueous media .

What contradictions exist in reported biological data for benzothiazole derivatives?

  • Antimicrobial Activity : Some studies report MIC values <10 µg/mL against S. aureus, while others show no activity due to substituent-dependent membrane permeability .
  • Cytotoxicity : Carboxamide derivatives may exhibit selectivity gaps between cancer and normal cells, requiring further SAR optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-1H-1,3-benzodiazole-5-carboxamide

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